Ethyl 5-(difluoromethoxy)picolinate
Description
Ethyl 5-(difluoromethoxy)picolinate is an ethyl ester derivative of picolinic acid featuring a difluoromethoxy (-OCF2H) substituent at the 5-position of the pyridine ring. This compound is structurally characterized by its picolinate backbone, which is widely utilized in pharmaceutical and agrochemical research due to its versatility in functionalization. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a critical intermediate in drug development, particularly for proton pump inhibitors like pantoprazole .
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
ethyl 5-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)7-4-3-6(5-12-7)15-9(10)11/h3-5,9H,2H2,1H3 |
InChI Key |
DGFAIGCISIQDRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 5-(difluoromethoxy)picolinate with structurally related ethyl picolinate derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural and Physicochemical Properties
*LogP values are estimated based on substituent contributions.
- Difluoromethoxy vs. Methoxy/Chlorinated Groups : The difluoromethoxy group in this compound offers superior metabolic stability compared to methoxy groups, which are prone to demethylation. In contrast, the dichlorophenyl and methoxy substituents in Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate increase steric bulk and electron-withdrawing effects, enhancing binding affinity to hydrophobic targets .
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